4-iodo-1,2,3-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodothiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2S/c3-2-1-6-5-4-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXVRMLJYGIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1,2,3 Thiadiazole Core and Strategies for 4 Iodo 1,2,3 Thiadiazole Access
Established Routes to the 1,2,3-Thiadiazole (B1210528) Ring System
The construction of the 1,2,3-thiadiazole core can be achieved through several synthetic routes. Among the most established and versatile methods are the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur and the classical Hurd-Mori reaction.
Iodine-Catalyzed Cyclization of N-Tosylhydrazones with Elemental Sulfur
A prominent and modern approach for the synthesis of 4-substituted-1,2,3-thiadiazoles involves the iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur. researchgate.netorganic-chemistry.orgfrontiersin.org This method offers several advantages, including high regioselectivity, a broad substrate scope, and good functional group tolerance. organic-chemistry.org
The reaction typically involves heating a mixture of an N-tosylhydrazone, derived from a corresponding ketone or aldehyde, with elemental sulfur in the presence of a catalytic amount of iodine or an iodine-containing salt like ammonium (B1175870) iodide (NH₄I) or tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgresearchgate.net Various solvents can be employed, with dimethyl sulfoxide (B87167) (DMSO) often serving a dual role as both solvent and oxidant. researchgate.netfrontiersin.org The use of an external oxidant like tert-butyl hydroperoxide (TBHP) can also be effective. organic-chemistry.org This one-pot synthesis is highly step-economical as it can start directly from the ketone without the need to isolate the N-tosylhydrazone intermediate. researchgate.netfrontiersin.org
Table 1: Examples of Iodine-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles
| Entry | Aryl Ketone Precursor | Iodine Source | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetophenone (B1666503) | I₂ | DMSO | DMSO | 95 | researchgate.net |
| 2 | 4-Methoxyacetophenone | I₂ | DMSO | DMSO | 92 | researchgate.net |
| 3 | 4-Chloroacetophenone | NH₄I | TBHP | DMSO | 85 | organic-chemistry.org |
| 4 | 2-Acetylnaphthalene | I₂ | DMSO | DMSO | 91 | researchgate.net |
Mechanistic Aspects of 1,2,3-Thiadiazole Ring Formation
The mechanism of the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur is believed to proceed through several key steps. researchgate.netfrontiersin.org The reaction is initiated by the α-iodination of the N-tosylhydrazone. The iodine catalyst (I₂) is thought to react with the N-tosylhydrazone to form an α-iodo-N-tosylhydrazone intermediate with the concomitant formation of hydrogen iodide (HI). frontiersin.org
The elemental sulfur (S₈) then reacts with this intermediate. Subsequently, a series of intramolecular cyclization and elimination steps occur. The dimethyl sulfoxide (DMSO) plays a crucial role in regenerating the active iodine catalyst by oxidizing the hydrogen iodide (HI) formed during the initial iodination step. researchgate.netfrontiersin.org This catalytic cycle allows the reaction to proceed with only a substoichiometric amount of iodine.
Exploration of Alternative Ring-Forming Reactions
Besides the iodine-catalyzed method, the Hurd-Mori reaction is a classical and widely used method for the synthesis of 1,2,3-thiadiazoles. nih.govnih.gov This reaction involves the cyclization of α-methylene ketone hydrazones, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂). nih.govnih.govacs.org The reaction proceeds via the formation of a thionylhydrazone intermediate which then undergoes thermal cyclization with the elimination of sulfur dioxide and hydrogen chloride to afford the 1,2,3-thiadiazole ring. The success of the Hurd-Mori reaction can be highly dependent on the nature of the substituents on the hydrazone precursor. nih.govnih.gov
Other less common methods for constructing the 1,2,3-thiadiazole ring include the 1,3-dipolar cycloaddition of diazo compounds with thiocarbonyl compounds.
Strategies for Regioselective Introduction of the Iodo Group at Position 4
The introduction of an iodine atom at the C4 position of the 1,2,3-thiadiazole ring is a key transformation for enabling further synthetic diversification. This can be achieved either by modifying a pre-formed 1,2,3-thiadiazole ring or by incorporating the iodine atom into one of the precursor molecules before the ring-forming reaction.
Post-Synthetic Iodination of Pre-formed 1,2,3-Thiadiazole Scaffolds
The direct C-H iodination of a pre-formed 1,2,3-thiadiazole ring at the 4-position presents a direct and atom-economical approach. While direct electrophilic iodination of azoles can be challenging due to the electron-deficient nature of the ring system, specific conditions can be employed. The use of potent iodinating agents such as N-iodosuccinimide (NIS) in the presence of a strong acid could potentially achieve this transformation.
Another viable strategy involves a halogen exchange reaction. A 4-bromo-1,2,3-thiadiazole, which can be synthesized from the corresponding 4-amino-1,2,3-thiadiazole via a Sandmeyer-type reaction, could undergo a Finkelstein-type reaction with an iodide salt, such as sodium iodide or potassium iodide, to yield the desired 4-iodo-1,2,3-thiadiazole.
Furthermore, the generation of a 4-metalated 1,2,3-thiadiazole intermediate, for instance, a 4-lithio or 4-magnesio derivative, followed by quenching with an electrophilic iodine source like molecular iodine (I₂) or 1,2-diiodoethane, is a powerful method for regioselective iodination. This approach often requires low temperatures and anhydrous conditions.
Direct Synthesis via Iodo-Functionalized Precursor Molecules
An alternative to post-synthetic modification is the direct synthesis of this compound from precursors that already contain the iodine atom. This strategy ensures the regioselective placement of the iodine substituent from the outset.
One potential route involves the use of an α-iodo ketone as a starting material. The α-iodo ketone can be converted to its corresponding N-tosylhydrazone. Subsequent cyclization of this iodo-functionalized N-tosylhydrazone with elemental sulfur under the conditions described for the iodine-catalyzed synthesis of 1,2,3-thiadiazoles would be expected to yield this compound directly. The challenge in this approach lies in the synthesis and stability of the requisite α-iodo-N-tosylhydrazone precursor.
Comparative Analysis with the Synthesis of 4-Aryl-1,2,3-Thiadiazoles Bearing Iodo-Substituted Aryl Moieties
The synthesis of this compound can be conceptually approached in two primary ways: direct iodination of a pre-formed 1,2,3-thiadiazole ring or construction of the ring from an iodine-containing precursor. However, the direct electrophilic iodination of the 1,2,3-thiadiazole ring is not a commonly reported transformation, suggesting that the ring is not sufficiently activated for this reaction under standard conditions. nih.gov Therefore, the more prevalent strategy involves the synthesis of 4-aryl-1,2,3-thiadiazoles where the aryl group bears an iodo substituent.
The most common methods for the synthesis of 4-aryl-1,2,3-thiadiazoles are the Hurd-Mori reaction and more contemporary iodine-catalyzed cyclizations of tosylhydrazones. wikipedia.orgfrontiersin.org
The Hurd-Mori reaction involves the cyclization of α-acylhydrazones with thionyl chloride. wikipedia.org To synthesize a 4-(iodoaryl)-1,2,3-thiadiazole via this method, one would start with an iodo-substituted acetophenone. This is then converted to the corresponding hydrazone, which is subsequently cyclized. researchgate.netnih.gov
A more recent and often higher-yielding approach involves the iodine-catalyzed reaction of tosylhydrazones with elemental sulfur . frontiersin.org This one-pot reaction can start directly from the corresponding iodo-substituted aryl ketone, which reacts with tosylhydrazine and sulfur in the presence of a catalytic amount of iodine in a solvent such as DMSO. frontiersin.org The iodine plays a dual role in activating the tosylhydrazone and facilitating the cyclization.
A comparative overview of these methods is presented below:
| Method | Starting Material | Reagents | General Yields | Key Advantages | Key Disadvantages |
| Hurd-Mori Reaction | Iodo-substituted acetophenone | 1. Hydrazine derivative (e.g., semicarbazide) 2. Thionyl chloride (SOCl₂) | Moderate to Good researchgate.net | Well-established method. | Often requires stoichiometric and harsh reagents (SOCl₂). |
| Iodine-Catalyzed Cyclization | Iodo-substituted aryl ketone | 1. Tosylhydrazine 2. Elemental Sulfur (S₈) 3. Catalytic I₂ in DMSO | Good to Excellent frontiersin.org | One-pot procedure, milder conditions, catalytic iodine. | Requires careful control of reaction conditions to avoid side products. |
Consideration of Functional Group Compatibility During Synthesis
The compatibility of various functional groups is a critical consideration in the synthesis of substituted 1,2,3-thiadiazoles. The choice of synthetic route can be dictated by the other functional groups present in the starting materials.
Hurd-Mori Synthesis: The use of thionyl chloride in the Hurd-Mori reaction limits the presence of acid-sensitive functional groups. For instance, alcohols, amines, and some ester groups might not be compatible with the reaction conditions. However, the reaction is generally tolerant of a range of substituents on the aryl ring of the starting ketone. mdpi.com
Iodine-Catalyzed Cyclization: This method generally exhibits broader functional group tolerance. organic-chemistry.org The reaction conditions are milder, allowing for the presence of various substituents on the aryl ring of the ketone. A study on the synthesis of 4-aryl-1,2,3-thiadiazoles via an I₂/DMSO-catalyzed reaction of N-tosylhydrazones with sulfur demonstrated good to excellent yields with a variety of substituted aryl ketones. The reaction tolerated both electron-donating and electron-withdrawing groups on the aromatic ring. For example, substrates with methoxy, methyl, chloro, and bromo substituents on the phenyl ring of the starting acetophenone all provided the corresponding 4-aryl-1,2,3-thiadiazoles in high yields.
The following table summarizes the compatibility of selected functional groups in the synthesis of 4-aryl-1,2,3-thiadiazoles bearing iodo-substituents:
| Functional Group on Aryl Ring | Hurd-Mori Compatibility | Iodine-Catalyzed Cyclization Compatibility | Notes |
| Alkyl (e.g., -CH₃) | Good | Excellent | Generally well-tolerated in both methods. |
| Alkoxy (e.g., -OCH₃) | Good | Excellent | Generally well-tolerated. |
| Halogens (Cl, Br) | Good | Excellent | Halogenated derivatives are readily synthesized. mdpi.com |
| Nitro (-NO₂) | Moderate | Good | May require optimization of reaction conditions. |
| Ester (-COOR) | Moderate | Good | Ester groups are generally more compatible with the iodine-catalyzed method. |
| Carboxylic Acid (-COOH) | Poor | Poor | The acidic proton can interfere with the reaction. Protection may be required. |
| Aldehyde (-CHO) | Poor | Poor | Aldehydes are generally not stable under these reaction conditions. |
| Amine (-NH₂) | Poor | Poor | The basicity and nucleophilicity of the amino group can lead to side reactions. Protection is necessary. |
Chemical Reactivity and Mechanistic Investigations of 4 Iodo 1,2,3 Thiadiazole
Reactivity of the C-I Bond at Position 4
The carbon-iodine bond at the 4-position of the 1,2,3-thiadiazole (B1210528) ring is the primary site of reactivity, enabling a variety of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 4-iodo-1,2,3-thiadiazole serves as a viable substrate in these transformations. The high reactivity of the C-I bond facilitates its participation in Suzuki, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. mdpi.com In the context of this compound, it allows for the introduction of various aryl or vinyl substituents at the 4-position. The general catalytic cycle for the Suzuki reaction involves oxidative addition of the iodo-thiadiazole to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids demonstrates the feasibility of Suzuki-Miyaura coupling on thiadiazole rings, where reaction conditions can be tuned to achieve mono- or diarylation. nih.govresearchgate.net For instance, conducting the reaction at room temperature often yields the mono-arylated product, while higher temperatures can lead to disubstitution. nih.govresearchgate.net A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water has also been developed, highlighting the potential for greener synthetic routes. rsc.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity of the C-I bond in this compound makes it a suitable electrophile for this transformation, enabling the synthesis of 4-alkynyl-1,2,3-thiadiazoles. The reaction generally proceeds under mild conditions. libretexts.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium complex. libretexts.org The Sonogashira coupling has been successfully applied to other iodo-substituted heterocycles, such as the synthesis of SIB-1508Y, where a Sonogashira reaction is a key step. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.orgnih.gov
Heck Reaction: While specific examples involving this compound are less common in the provided literature, the Heck reaction, which couples an unsaturated halide with an alkene, is a plausible transformation. The reactivity of iodo-substituted heterocycles in Heck reactions is well-established. For example, Pd-catalyzed Heck reactions of 1,4-disubstituted 5-iodo-1,2,3-triazoles have been reported. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Thiadiazoles and Related Heterocycles
| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O/MeOH, reflux | 3,5-Diaryl-1,2,4-thiadiazole | researchgate.net |
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O/MeOH, rt | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.gov |
| Sonogashira | 4'-Iodoacetophenone | Substituted alkynes | Tri-palladium complex | Coupled alkyne product | researchgate.net |
| Sonogashira | Aryl iodides/bromides | Terminal alkynes | Pd(OAc)₂, aerobic, copper-free, ligand-free | Coupled alkyne product | nih.gov |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic and heteroaromatic rings, particularly those activated by electron-withdrawing groups. diva-portal.orgnih.gov The 1,2,3-thiadiazole ring is considered an electron-deficient system, which can facilitate SNAr reactions. chemicalbook.com
The presence of the iodo substituent at the 4-position provides a leaving group for nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the heterocyclic ring. diva-portal.org Studies on related systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( mdpi.comwikipedia.orgresearchgate.netthiadiazole), have shown that nucleophilic substitution with morpholine (B109124) can occur, yielding mono- and bis-substituted products depending on the reaction conditions. researchgate.net For instance, the reaction at room temperature tends to favor monosubstitution, while elevated temperatures can lead to disubstitution. researchgate.net The reactivity of dihalogenated heterocycles like 2,3-dichloroquinoxaline (B139996) in sequential nucleophilic substitution reactions further supports the potential for SNAr on the this compound scaffold. nih.gov
Potential for Radical Processes Involving the Iodo Substituent
The carbon-iodine bond is relatively weak and can be susceptible to homolytic cleavage, suggesting the potential for radical-mediated reactions. While specific studies on radical processes involving this compound were not detailed in the provided search results, the general principles of radical chemistry can be applied. For instance, radical dehalogenation or coupling reactions initiated by radical initiators or photolysis could be envisioned.
Intrinsic Reactivity of the 1,2,3-Thiadiazole Ring System in the Presence of a 4-Iodo Substituent
The inherent electronic properties of the 1,2,3-thiadiazole ring influence its reactivity towards both electrophiles and nucleophiles.
Electrophilic Reaction Susceptibility and Regioselectivity
Thiadiazole rings are generally electron-deficient aromatic systems, making them less susceptible to electrophilic attack compared to electron-rich heterocycles. chemicalbook.com The presence of an iodine atom, which is an electron-withdrawing group, further deactivates the ring towards electrophilic substitution. If an electrophilic attack were to occur, it would likely be directed to a position not occupied by the iodo substituent, although the regioselectivity would be highly dependent on the reaction conditions and the nature of the electrophile.
Nucleophilic Attack on the Heterocyclic Ring
The electron-deficient nature of the 1,2,3-thiadiazole ring makes it susceptible to nucleophilic attack. chemicalbook.com This can lead to ring-opening reactions. For example, the reaction of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles in the presence of a base can result in an anionic ring-opening/ring-closure pathway to form 2-mercaptobenzo[b]thiophenes. researchgate.net While the presence of the 4-iodo substituent would primarily direct nucleophiles to the C-4 position for substitution, attack at other positions on the ring, potentially leading to cleavage, cannot be entirely ruled out under certain conditions. The stability of the 1,3,4-thiadiazole (B1197879) ring in aqueous acid and its cleavage in aqueous base highlight the influence of reaction conditions on the integrity of the thiadiazole core. chemicalbook.com
Ring-Opening and Rearrangement Processes
The inherent ring strain and the presence of multiple heteroatoms in the 1,2,3-thiadiazole core predispose it to various ring-opening and rearrangement reactions. These transformations are often initiated by thermal, photochemical, or chemical induction, leading to a diverse array of products.
One of the characteristic reactions of 1,2,3-thiadiazoles is their base-induced ring cleavage. While specific studies on this compound are limited, the general mechanism involves the abstraction of the acidic proton at the C5 position by a strong base, leading to the formation of an unstable anion. This intermediate readily undergoes ring fragmentation with the extrusion of molecular nitrogen to generate a highly reactive alkynylthiolate species. This thiolate can then be trapped by various electrophiles. For instance, the reaction of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles in the presence of more than two equivalents of a base results in an anionic ring-opening/ring-closure pathway to yield 2-mercaptobenzo[b]thiophenes. nih.gov
Photochemical conditions can also induce ring transformations. The photolysis of 1,2,3-thiadiazole is known to produce thioketene (B13734457) through the intermediacy of thiirene. researchgate.net This reactivity opens up possibilities for the synthesis of various sulfur-containing compounds. A related photochemical process involves the ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazole (B1195012) 1-oxides, a reaction that proceeds via a [3+2] cycloaddition with singlet oxygen. nih.gov
Table 1: Examples of Ring-Opening and Rearrangement Reactions of 1,2,3-Thiadiazole Derivatives
| Starting Material | Conditions | Major Product(s) | Reference |
| 4-(2-Mercaptophenyl)-1,2,3-thiadiazole | ≥2 equiv. base | 2-Mercaptobenzo[b]thiophene | nih.gov |
| 1,2,3-Thiadiazole-4-carbaldehyde (B1301801) imines | Thermal | 1,2,3-Triazole-4-thiocarbaldehydes | rsc.org |
| 1,2,3-Thiadiazole | Photolysis | Thioketene | researchgate.net |
| 4H-1,2,6-Thiadiazines | Visible light, ³O₂ | 1,2,5-Thiadiazole 1-oxides | nih.gov |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the intricate mechanisms of these ring-opening and rearrangement reactions necessitates the use of kinetic and spectroscopic techniques. These studies provide valuable insights into reaction intermediates, transition states, and the factors governing reaction rates and product distributions.
Kinetic studies, such as monitoring the reaction progress over time under varying conditions (temperature, concentration, solvent), can help determine the rate law and activation parameters of a reaction. For instance, the thermal decomposition of various energetic materials has been successfully analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) to determine kinetic parameters such as activation energy and the pre-exponential factor. mdpi.comresearchgate.net Similar methodologies could be applied to study the thermal rearrangement of this compound to quantify its stability and reactivity.
Spectroscopic methods are indispensable for the direct observation and characterization of transient species. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of both starting materials and products. Complete assignment of ¹H and ¹³C NMR resonances using one- and two-dimensional experiments (DEPT, HMQC, HMBC) is crucial for confirming the structures of rearrangement products. nih.gov For example, the existence of intermediate 4-thiobenzoyltriazoles in the thermal rearrangement of 5-phenyl-1,2,3-thiadiazole-4-carbaldehyde with amines was demonstrated by NMR. rsc.org
Infrared (IR) spectroscopy is particularly useful for identifying functional groups and can be employed in situ to monitor the formation and decay of intermediates. researchgate.net The characteristic vibrational frequencies of the thiadiazole ring and any newly formed functional groups can provide evidence for the proposed reaction pathway.
Computational methods, such as Density Functional Theory (DFT), complement experimental studies by providing theoretical insights into reaction mechanisms. DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies. rdd.edu.iqresearchgate.netnih.gov Such studies can help to rationalize experimentally observed reactivity and selectivity. For example, DFT studies on the photochemical rearrangement of 1,2,4-oxadiazole (B8745197) have suggested the crucial role of conical intersections in the photoisomerization process. nih.gov
Table 2: Spectroscopic and Kinetic Methods for Mechanistic Elucidation
| Technique | Information Obtained | Application Example | Reference |
| Kinetic Studies | |||
| Differential Scanning Calorimetry (DSC) | Activation energy, enthalpy of reaction | Thermal decomposition of energetic materials | mdpi.com |
| Thermogravimetry (TG) | Mass loss as a function of temperature, decomposition kinetics | Thermal stability of various compounds | mdpi.com |
| Spectroscopic Studies | |||
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of reactants, products, and stable intermediates | Characterization of 2,3-dihydro-1,3,4-thiadiazole derivatives | nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups, in-situ monitoring of reactions | Characterization of synthesized 1,3,4-thiadiazole derivatives | researchgate.net |
| UV-Vis Spectroscopy | Monitoring reaction kinetics, detection of chromophoric intermediates | Studying the interaction of thiadiazole derivatives with DNA | nih.gov |
| Computational Studies | |||
| Density Functional Theory (DFT) | Geometries, energies of intermediates and transition states, reaction pathways | Study of the electronic and chemical properties of 1,3,4-thiadiazole compounds | dergipark.org.tr |
Derivatives and Further Functionalization of 4 Iodo 1,2,3 Thiadiazole
Synthesis of Novel 4-Substituted-1,2,3-Thiadiazole Derivatives Utilizing the Iodo Moiety as a Leaving Group
The carbon-iodine (C-I) bond in 4-iodo-1,2,3-thiadiazole is the most labile among the corresponding halogens (Cl, Br), making the iodo moiety an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This high reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position under relatively mild conditions. Key reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are primary methods for its functionalization.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the iodo-thiadiazole with various organoboron compounds. While specific studies on this compound are not extensively detailed in available literature, the reactivity of analogous iodo-heterocycles, such as 5-iodo-1,2,3-triazoles, demonstrates the expected utility. researchgate.netnih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base to yield 4-aryl- or 4-vinyl-1,2,3-thiadiazoles. The general scheme for this transformation allows for the introduction of a diverse range of aryl and heteroaryl groups.
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. nih.govresearchgate.netorganic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This method provides access to 4-alkynyl-1,2,3-thiadiazoles, which are valuable intermediates for creating more complex structures, including conjugated systems and novel heterocyclic frameworks. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective coupling under milder conditions. nih.govresearchgate.net
Heck Coupling: The Heck reaction enables the synthesis of 4-alkenyl-1,2,3-thiadiazoles by coupling the iodo-thiadiazole with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is stereoselective and provides a direct route to vinyl-substituted thiadiazoles. The reactivity of iodo-heterocycles in Heck reactions is well-established, as seen with 5-iodo-1,2,3-triazoles, suggesting a similar utility for the this compound core. researchgate.net
The following table summarizes the expected outcomes of these key cross-coupling reactions on this compound based on established principles.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl/Heteroaryl-1,2,3-thiadiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-1,2,3-thiadiazole |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-1,2,3-thiadiazole |
Exploitation of the Iodo Group for Accessing Diverse Chemical Scaffolds
The strategic use of the iodo group as a reactive site opens pathways to a vast array of chemical scaffolds beyond simple substitution. The derivatives obtained from primary coupling reactions can undergo further transformations, leading to significant molecular diversity.
For instance, 4-alkynyl-1,2,3-thiadiazoles synthesized via Sonogashira coupling can participate in cycloaddition reactions to form new fused heterocyclic systems. Similarly, 4-alkenyl derivatives from Heck reactions can undergo subsequent olefin metathesis or hydrogenation.
Research on related halo-heterocycles provides a blueprint for these strategies. For example, palladium-catalyzed reactions on 3-chloro-4-iodo-1,2,5-thiadiazole show that the iodo-position is selectively functionalized first, allowing for subsequent reactions at the less reactive chloro-position. nih.gov This differential reactivity enables a stepwise approach to building complex, unsymmetrically substituted molecules. This principle is directly applicable to a hypothetical 4-iodo-5-bromo-1,2,3-thiadiazole, where the iodo group would react preferentially.
The table below illustrates the diversity of scaffolds accessible from this compound through primary coupling and subsequent reactions, based on analogous systems.
| Initial Product | Subsequent Reaction | Resulting Scaffold |
| 4-Aryl-1,2,3-thiadiazole | Nitration, Halogenation | Functionalized Aryl-Thiadiazole |
| 4-Alkynyl-1,2,3-thiadiazole | [3+2] Cycloaddition (Click Chemistry) | Triazolyl-Thiadiazole Systems |
| 4-Alkenyl-1,2,3-thiadiazole | Dihydroxylation, Epoxidation | Functionalized Alkyl-Thiadiazole |
Design and Synthesis of Multi-Heterocyclic Systems Incorporating the this compound Unit
A key application of this compound is in the construction of multi-heterocyclic systems, where the thiadiazole ring is linked to other heterocyclic moieties. Such compounds are of great interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, allowing for the coupling of this compound with a variety of heteroarylboronic acids or esters.
For example, coupling with boronic acid derivatives of pyridine, pyrimidine, quinoline, or even other thiadiazoles can generate novel bi-heterocyclic and poly-heterocyclic structures. A study on the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates via Suzuki coupling highlights the general applicability of this method for linking disparate heterocyclic systems. The protocol involved reacting a bromo-substituted precursor with a thiadiazole boronic ester, a strategy directly transferable to using this compound as the electrophile.
The table below presents examples of multi-heterocyclic systems that could be synthesized from this compound.
| Heterocyclic Boronic Acid/Ester | Catalyst/Conditions (Typical) | Resulting Multi-Heterocyclic System |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O | 4-(Pyridin-3-yl)-1,2,3-thiadiazole |
| Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane | 4-(Thiophen-2-yl)-1,2,3-thiadiazole |
| Quinoline-8-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | 4-(Quinolin-8-yl)-1,2,3-thiadiazole |
Comparison with Functionalization Strategies of Other Halogenated 1,2,3-Thiadiazoles and Related Diazoles
The choice of halogen is critical in directing the synthetic strategy for functionalizing diazole rings. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl >> F. researchgate.net This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bond.
Reactivity Comparison:
This compound: The C-I bond is the weakest, making this derivative the most reactive electrophile. It readily undergoes oxidative addition to the Pd(0) catalyst, allowing for coupling reactions under mild conditions with a wide range of nucleophiles. This high reactivity is advantageous for ensuring high conversion and for performing selective reactions on poly-halogenated substrates. nih.govresearchgate.net
4-Bromo-1,2,3-thiadiazole: The C-Br bond is stronger than C-I, requiring more forcing reaction conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields. However, its greater stability and lower cost can make it an attractive alternative. Studies on bromo-substituted benzo[1,2-d:4,5-d′]bis(thiadiazole) show its utility in cross-coupling, establishing a precedent for the reactivity of bromo-1,2,3-thiadiazoles.
4-Chloro-1,2,3-thiadiazole: The C-Cl bond is significantly stronger, making chloro-derivatives the least reactive. Historically, they were considered poor substrates for cross-coupling. However, advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald and Fu ligands) and N-heterocyclic carbene (NHC) ligands, have enabled the successful coupling of chloro-heterocycles. nih.gov Nevertheless, these reactions often require highly specialized and expensive catalysts and more rigorous conditions than their iodo- and bromo-counterparts.
This reactivity difference is a powerful tool for selective synthesis. For a di-halogenated diazole containing both iodine and chlorine, a Suzuki or Sonogashira reaction can be performed selectively at the iodo-position, leaving the chloro-position intact for a subsequent, different coupling reaction. This orthogonal reactivity has been demonstrated in various heterocyclic systems, including 1,2,4-thiadiazoles and 1,2,3-triazoles. nih.gov
The following table compares the typical reaction conditions required for the Suzuki-Miyaura coupling of different halogenated diazoles.
| Substrate | Reactivity | Typical Catalyst | Typical Conditions |
| This compound | High | Pd(PPh₃)₄ | Room Temp to 80 °C |
| 4-Bromo-1,2,3-thiadiazole | Medium | Pd(dppf)Cl₂ | 80 °C to 120 °C |
| 4-Chloro-1,2,3-thiadiazole | Low | Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos) | High Temp (>100 °C), Strong Base |
Computational and Theoretical Investigations of 4 Iodo 1,2,3 Thiadiazole
Electronic Structure and Bonding Analysis
The electronic structure of 4-iodo-1,2,3-thiadiazole is fundamentally shaped by the arrangement of its constituent atoms and the interplay of their valence electrons. The 1,2,3-thiadiazole (B1210528) ring is a five-membered heterocycle containing sulfur, nitrogen, and carbon atoms. The introduction of an iodine atom at the 4-position significantly influences the electron distribution within the molecule.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the molecular orbital landscape. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For thiadiazole derivatives, these frontier orbitals are key to understanding their chemical behavior. nih.gov Molecular electrostatic potential (MESP) surfaces, calculated using methods like B3LYP/6-311++G(d,p), help to identify electrophilic and nucleophilic sites on the molecule. nih.gov In related thiadiazole systems, negative regions (electrophilic sites) are often located over the thiadiazole ring, indicating its propensity to be attacked by nucleophiles. nih.gov The iodine substituent, being a large and polarizable atom, introduces a σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom, which can engage in halogen bonding.
Quantum Chemical Modeling of Reactivity and Reaction Pathways
Quantum chemical modeling is instrumental in predicting the reactivity of this compound and mapping out potential reaction pathways. Calculations can determine various reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Key Reactivity Parameters Calculated via Quantum Chemistry:
Energy of HOMO (E_HOMO): Relates to the electron-donating ability of a molecule.
Energy of LUMO (E_LUMO): Relates to the electron-accepting ability of a molecule.
Energy Band Gap (ΔE): The difference between LUMO and HOMO energies (E_LUMO - E_HOMO), which is an indicator of chemical reactivity.
Chemical Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.
These parameters, often calculated using DFT methods, provide a quantitative basis for understanding how this compound will behave in different chemical environments. researchgate.net For instance, the molecule can participate in transition-metal-catalyzed reactions, such as cycloadditions, to form more complex heterocyclic systems like 1,2,3-triazoles. mdpi.com The iodine atom serves as a versatile handle for cross-coupling reactions, a common strategy in organic synthesis.
| Parameter | Description |
|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Band Gap (ΔE) | Indicator of chemical reactivity (E_LUMO - E_HOMO) |
| Chemical Hardness (η) | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | Measure of stabilization upon acquiring electronic charge |
Aromaticity and Electron Delocalization within the this compound System
Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons (Hückel's rule). youtube.com The 1,2,3-thiadiazole ring possesses heteroatoms, which can influence its aromatic character. youtube.com
The quantification of aromaticity is not based on a single measurable property but is inferred from various indicators, including structural, energetic, and magnetic criteria. rsc.org One common computational method to assess aromaticity is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is typically indicative of aromatic character. researchgate.net Studies on related five-membered heterocyclic systems show that the type and position of substituents can significantly affect aromaticity. researchgate.net For instance, electron-withdrawing groups can sometimes enhance the aromaticity of the ring system. researchgate.net The substitution of a heteroatom into an aromatic ring can decrease its aromaticity to some extent. researchgate.net The delocalization of π-electrons is a fundamental aspect of aromaticity, and measures of electron delocalization are widely used to quantify it. rsc.org
Conformational Analysis and Intermolecular Interactions
For this compound, several types of non-covalent interactions are significant:
Halogen Bonding: The iodine atom on the thiadiazole ring can act as a halogen bond donor. This is due to the presence of a σ-hole, an electropositive region on the halogen atom, which can interact favorably with electron-rich atoms (like nitrogen, oxygen, or sulfur) on adjacent molecules. researchgate.net
Hydrogen Bonding: Although the parent this compound has only one C-H bond on the ring, hydrogen bonding can be a crucial factor in the crystal packing of its derivatives. nih.gov
π-π Stacking: The electron-rich π-system of the thiadiazole ring can interact with the π-systems of neighboring molecules.
Computational studies can model these interactions to predict stable crystal structures and understand the forces that govern molecular assembly. researchgate.net The interplay of these forces is essential for determining the physical properties of the compound in the solid state. nih.gov
Advanced Applications in Organic Synthesis and Materials Science
Role of 4-Iodo-1,2,3-Thiadiazole as a Versatile Synthetic Building Block
The utility of this compound as a versatile synthetic building block stems from the distinct reactivity of its two key components: the carbon-iodine bond and the 1,2,3-thiadiazole (B1210528) ring. The iodo group serves as a highly effective handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the thiadiazole ring, a feature of paramount importance for tuning the electronic and steric properties of the final molecule.
The 1,2,3-thiadiazole ring itself is a valuable pharmacophore and a precursor to other reactive intermediates. isres.orgmdpi.com For instance, upon thermal or photochemical induction, 1,2,3-thiadiazoles can undergo ring-opening to release dinitrogen and a thioketene (B13734457) intermediate. This reactive species can then participate in various cycloaddition reactions, providing access to a diverse set of heterocyclic compounds.
The combination of these reactive sites in a single molecule makes this compound a powerful tool for medicinal and materials chemists. The table below summarizes the potential reactivity of the key functional groups in this compound.
| Functional Group | Potential Reactions | Resulting Functionality |
| C-I Bond | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, Negishi, Kumada couplings; Carbonylation; Cyanation; Amination | Aryl, alkynyl, alkenyl, acyl, cyano, amino, and other carbon- and heteroatom-linked substituents at the 4-position. |
| 1,2,3-Thiadiazole Ring | Thermal/Photochemical Ring Opening; Cycloaddition Reactions; Reduction; Oxidation | Thioketenes, alkynes, various other heterocyclic systems. |
Precursor for the Assembly of Complex Organic Molecules
The ability to sequentially or concurrently functionalize both the iodo-substituent and the thiadiazole ring makes this compound an excellent starting material for the synthesis of complex organic molecules. For example, a synthetic strategy could involve an initial cross-coupling reaction at the 4-position to introduce a key molecular fragment. The resulting substituted 1,2,3-thiadiazole can then be subjected to conditions that induce ring transformation, leading to a more elaborate molecular scaffold.
This approach is particularly valuable in the synthesis of natural products and their analogues, as well as in the development of new pharmaceutical agents. The 1,2,3-thiadiazole moiety is a known bioisostere for other five-membered heterocycles and can impart unique pharmacological properties to a molecule. mdpi.com The ability to use the iodo group to append complex side chains significantly expands the accessible chemical space for drug discovery.
An illustrative, albeit hypothetical, synthetic pathway is outlined below:
Sonogashira Coupling: Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a 4-alkynyl-1,2,3-thiadiazole. mdpi.com
Hurd-Mori Type Reaction: The resulting 4-substituted-1,2,3-thiadiazole could then undergo a thermal extrusion of dinitrogen to form a transient thioketene.
Intramolecular Cycloaddition: If the alkynyl substituent introduced in the first step contains a suitable dienophile, an intramolecular Diels-Alder reaction could ensue, leading to the rapid construction of a complex polycyclic system.
Strategies for the Development of New Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound also provides a platform for the development of novel synthetic methodologies. Research in this area could focus on several key strategies:
Domino and Tandem Reactions: Designing one-pot procedures where multiple transformations occur sequentially without the need for isolation of intermediates. For instance, a process could be envisioned where a cross-coupling reaction at the iodo-position triggers a subsequent rearrangement or cyclization involving the thiadiazole ring.
Photoredox Catalysis: Utilizing visible light to promote reactions of the C-I bond or the thiadiazole ring under mild conditions. This approach is in line with the principles of green chemistry and can offer unique reactivity profiles compared to traditional thermal methods.
Flow Chemistry: Employing continuous flow reactors to safely and efficiently handle the potentially hazardous intermediates, such as thioketenes, that can be generated from 1,2,3-thiadiazoles. This would also allow for precise control over reaction parameters, potentially leading to higher yields and selectivities.
The development of such methodologies would not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The presence of both an iodine atom and an aromatic heterocyclic ring allows this molecule to participate in a variety of non-covalent interactions, making it a promising building block for the design of self-assembling systems.
The iodine atom can act as a halogen bond donor, a highly directional and specific interaction with electron-donating atoms such as oxygen or nitrogen. This property can be exploited to direct the assembly of molecules into well-defined architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks.
Furthermore, the 1,2,3-thiadiazole ring can participate in π-π stacking interactions with other aromatic systems. The combination of halogen bonding and π-stacking can lead to the formation of robust and highly ordered supramolecular structures. These self-assembled materials could find applications in various areas, including:
Crystal Engineering: The predictable nature of halogen bonding can be used to design crystals with specific packing arrangements and, consequently, desired physical properties.
Liquid Crystals: By attaching appropriate mesogenic groups to the this compound core, it may be possible to create novel liquid crystalline materials with unique phase behaviors.
Organic Electronics: The ordered stacking of the thiadiazole rings could facilitate charge transport, making these materials candidates for use in organic field-effect transistors (OFETs) and other electronic devices.
The table below outlines the potential non-covalent interactions involving this compound and their potential applications in supramolecular chemistry.
| Non-Covalent Interaction | Interacting Partners | Potential Application |
| Halogen Bonding | Lewis basic atoms (O, N, S) | Crystal engineering, directing self-assembly, anion recognition. |
| π-π Stacking | Other aromatic rings | Formation of columnar structures in liquid crystals, charge transport in organic electronics. |
| Hydrogen Bonding | (If other functional groups are present) | Further stabilization of supramolecular architectures, creation of complex networks. |
Q & A
Q. What are the common synthesis routes for 4-iodo-1,2,3-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of iodinated thiadiazoles often involves halogenation or cross-coupling reactions. For example, 3,5-diiodo-1,2,4-thiadiazole, a structurally related compound, is synthesized via iodine insertion using N-iodosuccinimide (NIS) in acetonitrile under reflux (70–80°C) . Copper-catalyzed reactions (e.g., Ullmann coupling) are also effective for introducing iodine into thiadiazole scaffolds, with yields optimized by controlling temperature (60–100°C) and catalyst loading (5–10 mol% CuI) . Key factors affecting yield include solvent polarity, stoichiometry of iodinating agents, and reaction time.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and iodine integration. For example, ¹H NMR of 4-phenyl-1,2,3-thiadiazole shows aromatic protons at δ 7.73–8.29 ppm, while iodine’s electron-withdrawing effect deshields adjacent protons . Infrared (IR) spectroscopy identifies functional groups (e.g., C–I stretching at ~500 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight, with iodine’s isotopic pattern (1:1 for ¹²⁷I) providing diagnostic peaks .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The iodine atom enhances electrophilicity, making the compound a versatile intermediate for Suzuki-Miyaura cross-coupling to generate biaryl derivatives for drug discovery . It is also used to design antimicrobial agents; for instance, 5-substituted-1,3,4-thiadiazoles exhibit antifungal activity by targeting fungal cytochrome P450 enzymes . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like CYP51, guiding rational modifications .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, thiadiazole-thione tautomerism can shift ¹³C NMR signals by 5–10 ppm. To resolve this:
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Use computational methods (DFT, Gaussian) to simulate spectra and compare with experimental data .
- Cross-validate with X-ray crystallography, as seen in studies of 3,5-diiodo-1,2,4-thiadiazole, where crystal structures confirmed iodine positioning .
Q. What strategies optimize the regioselectivity of iodine substitution in thiadiazole scaffolds?
- Methodological Answer : Regioselectivity is controlled by electronic and steric factors:
- Electron-donating groups (e.g., –OCH₃) direct iodine to electron-deficient positions. For example, 4-iodoveratrole synthesis favors substitution at the para position due to methoxy group activation .
- Catalytic systems : Pd(OAc)₂ with bidentate ligands (e.g., dppf) enhances selectivity in C–H iodination reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields in Ullmann-type couplings .
Q. How can this compound derivatives be tailored for anticancer activity?
- Methodological Answer :
- Structural modifications : Replace iodine with bioisosteres (e.g., –CF₃) or append pharmacophores (e.g., triazoles) to enhance cytotoxicity. Derivatives like 3,5-bis(pyridinyl)-1,2,4-thiadiazoles inhibit cancer cell lines (IC₅₀ = 2–8 μM) via tubulin destabilization .
- Mechanistic studies : Use fluorescence assays (e.g., Hoechst 33342 staining) to evaluate apoptosis induction in MCF-7 or A549 cells .
- SAR analysis : Correlate substituent electronegativity with activity; iodine’s polarizability improves membrane permeability compared to bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
